2-(chloromethyl)pyrimidin-4-ol 2-(chloromethyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 944905-88-8
VCID: VC2265101
InChI: InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9)
SMILES: C1=CN=C(NC1=O)CCl
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol

2-(chloromethyl)pyrimidin-4-ol

CAS No.: 944905-88-8

Cat. No.: VC2265101

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

2-(chloromethyl)pyrimidin-4-ol - 944905-88-8

Specification

CAS No. 944905-88-8
Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
IUPAC Name 2-(chloromethyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9)
Standard InChI Key UHPUYOIOPLNWKU-UHFFFAOYSA-N
SMILES C1=CN=C(NC1=O)CCl
Canonical SMILES C1=CN=C(NC1=O)CCl

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(Chloromethyl)pyrimidin-4-ol possesses a molecular formula of C5H5ClN2O, with a calculated molecular weight of approximately 144.56 g/mol. The compound features a planar pyrimidine ring with two nitrogen atoms in a 1,3-relationship, creating a heterocyclic system with distinct electronic properties. The chloromethyl group at position 2 extends from the ring, providing a reactive site for nucleophilic substitution reactions, while the hydroxyl group at position 4 contributes to hydrogen bonding capabilities and affects the compound's solubility profile.

The structural arrangement of 2-(chloromethyl)pyrimidin-4-ol is particularly interesting due to the potential tautomerism between the 4-hydroxypyrimidine and 4-oxopyrimidine forms. This tautomeric behavior is common in hydroxypyrimidines and affects both physical properties and reactivity patterns. The presence of the electronegative chlorine atom in the chloromethyl group influences the electronic distribution within the molecule, potentially affecting its stability and reactivity in various chemical environments.

Physical and Chemical Properties

Based on structural analysis and comparison with related pyrimidine derivatives, 2-(chloromethyl)pyrimidin-4-ol is expected to exist as a crystalline solid at room temperature with a melting point likely in the range of 150-220°C. The compound would be expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, with limited solubility in water. The hydroxyl group contributes to potential hydrogen bonding, which influences both solubility characteristics and interaction with biological targets.

Table 1: Predicted Physical and Chemical Properties of 2-(Chloromethyl)pyrimidin-4-ol

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC5H5ClN2OStructural composition
Molecular Weight~144.56 g/molCalculated from molecular formula
Physical StateCrystalline solid at room temperatureBased on similar pyrimidine derivatives
Melting PointEstimated 150-220°CBased on related compounds
SolubilityModerately soluble in polar organic solventsBased on functional groups present
LogPApproximately 0.5-1.2Estimated based on structure
pKaApproximately 8-9 for the hydroxyl groupBased on similar hydroxypyrimidines

From a chemical reactivity perspective, 2-(chloromethyl)pyrimidin-4-ol presents multiple reactive sites that make it valuable for synthetic applications. The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alcohols. The hydroxyl group can be derivatized through esterification or etherification reactions, allowing for further structural modifications and potentially tunable biological activities.

Synthesis Methods

General Synthetic Approaches

StepReactionReagentsExpected ConditionsConsiderations
1Preparation of pyrimidine coreAppropriate precursorsStandard conditions for pyrimidine synthesisRegioselectivity of substituents
2Introduction of hydroxymethyl groupFormaldehyde, baseRoom temperature to moderate heatingPosition selectivity
3Chlorination of hydroxymethyl groupThionyl chloride or PCl₅Low temperature in inert solventSelective chlorination while preserving 4-OH
4PurificationChromatography or recrystallizationStandard techniquesSeparation from side products

Another potential approach might involve adapting the synthetic strategy used for 2-chloro-4-(chloromethyl)pyrimidine, where thionyl chloride in dichloromethane was employed at room temperature . For 2-(chloromethyl)pyrimidin-4-ol, this would require modification to ensure that the hydroxyl group at position 4 remains intact while the chloromethyl group is introduced at position 2. This might necessitate the use of protecting group strategies to temporarily mask the hydroxyl functionality during certain synthetic steps.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of pyrimidine derivatives is highly dependent on their substitution pattern, with specific functional groups contributing to particular activities. For 2-(chloromethyl)pyrimidin-4-ol, the chloromethyl group at position 2 represents a potential reactive site that could interact with nucleophilic residues in proteins, such as cysteine thiols. This interaction mechanism is commonly employed in the design of covalent enzyme inhibitors, suggesting that this compound might exhibit enzyme inhibitory activity.

Table 3: Potential Biological Activities Based on Structural Features

Analytical Characterization

Spectroscopic Properties

The structural characterization of 2-(chloromethyl)pyrimidin-4-ol would typically involve a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Based on its structure, certain spectroscopic features can be predicted. In proton NMR (¹H-NMR), the compound would likely show characteristic signals for the pyrimidine ring protons at positions 5 and 6, appearing in the aromatic region (δ 7-9 ppm). The chloromethyl group would produce a distinctive singlet around δ 4.5-5.0 ppm, while the hydroxyl proton would appear as a broad singlet, potentially at variable chemical shift depending on concentration and solvent.

Carbon-13 NMR (¹³C-NMR) would be expected to show characteristic signals for the pyrimidine carbons, with C-4 bearing the hydroxyl group appearing downfield due to the deshielding effect of both the ring nitrogen atoms and the oxygen. The chloromethyl carbon would likely appear around δ 40-45 ppm. IR spectroscopy would reveal characteristic bands for the O-H stretching (broad band around 3200-3400 cm⁻¹), C=N stretching of the pyrimidine ring (1600-1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Chromatographic Analysis

For purification and analysis of 2-(chloromethyl)pyrimidin-4-ol, various chromatographic techniques could be employed. High-Performance Liquid Chromatography (HPLC) using a C18 reversed-phase column would be suitable for both analytical and preparative purposes. Based on the compound's moderately polar nature, a gradient elution with water and acetonitrile or methanol would likely provide good separation from synthetic impurities or related compounds.

Thin-Layer Chromatography (TLC) could serve as a rapid analytical tool during synthesis and purification, with visualization potentially achieved using UV light (due to the aromatic pyrimidine ring) or appropriate staining reagents. Based on its polarity profile, a suitable TLC system might involve silica gel plates with an eluent mixture of ethyl acetate and hexane or dichloromethane and methanol in appropriate ratios, depending on the specific analytical requirements.

Comparison with Related Compounds

Structural Analogues

2-(Chloromethyl)pyrimidin-4-ol shares structural similarities with several related compounds, but differs in key aspects that likely influence its chemical and biological properties. One related compound is 2-chloro-4-(chloromethyl)pyrimidine, which differs in having a chlorine atom at position 2 instead of a chloromethyl group, and lacking the hydroxyl group at position 4 . This structural difference would significantly affect reactivity patterns, with 2-chloro-4-(chloromethyl)pyrimidine likely being more reactive as an electrophile due to the direct attachment of chlorine to the pyrimidine ring.

Other related compounds include various substituted pyrimidines with different functional groups at positions 2, 4, and other positions of the ring. The position and nature of these substituents greatly influence the compounds' physical properties, chemical reactivity, and biological activity profiles. For instance, the addition of electron-withdrawing groups such as trifluoromethyl or electron-donating groups such as amino or methoxy would alter the electronic distribution within the molecule, affecting its interaction with potential biological targets.

Future Research Directions

Biological Activity Studies

A comprehensive investigation of the biological activity profile of 2-(chloromethyl)pyrimidin-4-ol represents an important direction for future research. This would involve systematic screening against various biological targets, including enzymes, receptors, and cellular systems relevant to different therapeutic areas. Given the potential reactivity of the chloromethyl group toward biological nucleophiles, particular attention could be given to its activity as a potential covalent inhibitor of enzymes containing accessible nucleophilic residues in their active sites.

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